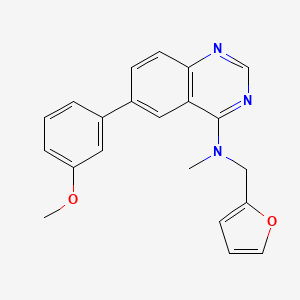
N-(2-furanylmethyl)-6-(3-methoxyphenyl)-N-methyl-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furanylmethyl)-6-(3-methoxyphenyl)-N-methyl-4-quinazolinamine is a member of quinazolines.
Applications De Recherche Scientifique
Optoelectronic Materials
Quinazolines like N-(2-furanylmethyl)-6-(3-methoxyphenyl)-N-methyl-4-quinazolinamine are a prominent group in medicinal chemistry due to their extensive biological activities. Recent research has delved into the synthesis and application of quinazoline derivatives in optoelectronic materials. These applications encompass luminescent elements, photoelectric conversion elements, image sensors, and organic light-emitting diodes (OLEDs). Specifically, quinazoline derivatives are invaluable in creating novel optoelectronic materials with luminescent properties. Their electroluminescent properties, when incorporated into π-extended conjugated systems, are particularly significant. Such materials are used in white OLEDs and red phosphorescent OLEDs. Additionally, these compounds are explored as structures for nonlinear optical materials and colorimetric pH sensors, signifying their broad applicability in various optoelectronic domains (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Medicinal Chemistry
Quinazoline derivatives have been pivotal in medicinal chemistry, especially in the context of specific biological activities. These compounds are part of a vital class of fused heterocycles present in numerous naturally occurring alkaloids. The stability of the quinazolinone nucleus has inspired the creation of novel medicinal agents by introducing various bioactive moieties. Quinazoline-4(3H)-one derivatives, in particular, have been synthesized and shown antibacterial activity against common pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This highlights the potential of quinazoline derivatives in combating antibiotic resistance, a significant concern in contemporary healthcare (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
Bioactive Alkaloids
Further research on quinoline and quinazoline alkaloids, to which N-(2-furanylmethyl)-6-(3-methoxyphenyl)-N-methyl-4-quinazolinamine belongs, has revealed a range of bioactivities. These include antitumor, antimalarial, antibacterial, antifungal, antiparasitic, antiplatelet, and anti-inflammatory activities. The rich history and wide spectrum of bioactivities associated with these compounds underscore their potential in drug discovery and the development of new therapeutic agents (Shang et al., 2018).
Propriétés
Nom du produit |
N-(2-furanylmethyl)-6-(3-methoxyphenyl)-N-methyl-4-quinazolinamine |
|---|---|
Formule moléculaire |
C21H19N3O2 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-6-(3-methoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C21H19N3O2/c1-24(13-18-7-4-10-26-18)21-19-12-16(8-9-20(19)22-14-23-21)15-5-3-6-17(11-15)25-2/h3-12,14H,13H2,1-2H3 |
Clé InChI |
XRFQRJXLBUIRJS-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CO1)C2=NC=NC3=C2C=C(C=C3)C4=CC(=CC=C4)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,4S,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1227334.png)
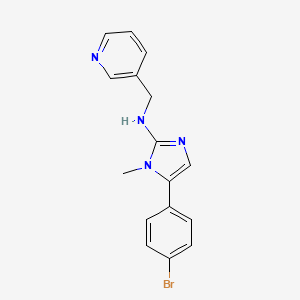
![[(5,7-Dibromo-2-oxo-3-indolyl)amino]thiourea](/img/structure/B1227336.png)
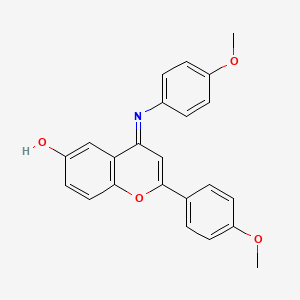
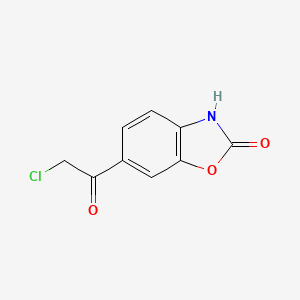
![N-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]-2-butanamine](/img/structure/B1227341.png)
![2-[[4-(4-Fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl]acetic acid ethyl ester](/img/structure/B1227343.png)
![2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] ester](/img/structure/B1227345.png)
![2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide](/img/structure/B1227348.png)
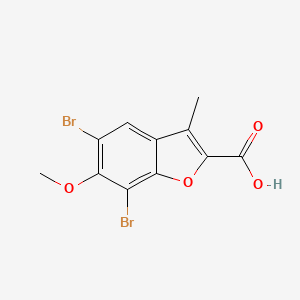
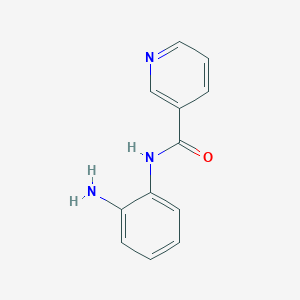
![N-(2,6-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)thio]acetamide](/img/structure/B1227352.png)
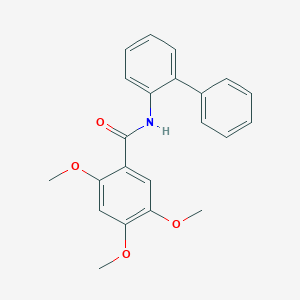
![5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinoline-8(9H)-thione](/img/structure/B1227355.png)